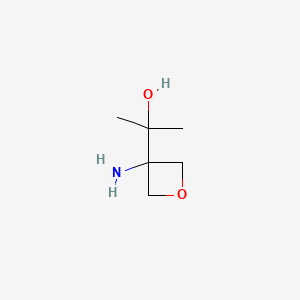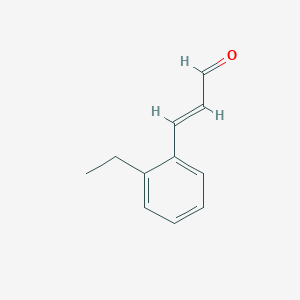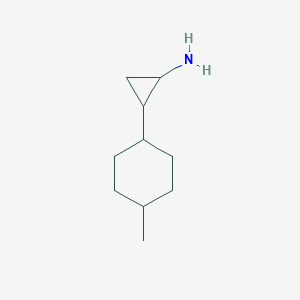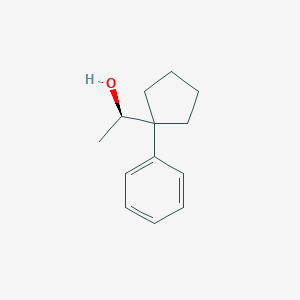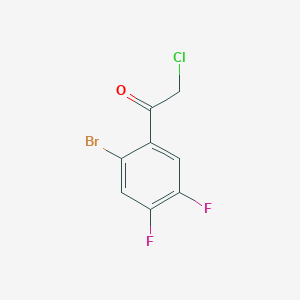
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H5BrClF2O It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one typically involves the halogenation of a suitable precursor. One common method includes the reaction of 2-bromo-4,5-difluoroacetophenone with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-bromo-4,5-difluoroacetophenone
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)
The reaction yields this compound as the primary product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical products, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, affecting their structure and function. Additionally, the carbonyl group can participate in various biochemical reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
1-(2-Bromo-4,5-difluorophenyl)-2-chloroethan-1-one can be compared with other halogenated ketones, such as:
1-(2-Bromo-4,5-difluorophenyl)ethanone: Similar structure but lacks the chlorine atom.
1-(2-Bromo-4-chlorophenyl)ethanone: Contains a chlorine atom but lacks the fluorine atoms.
1-(2-Bromo-4,5-difluorophenyl)-2,2,2-trifluoroethanone: Contains additional fluorine atoms, leading to different chemical properties.
Propiedades
Fórmula molecular |
C8H4BrClF2O |
|---|---|
Peso molecular |
269.47 g/mol |
Nombre IUPAC |
1-(2-bromo-4,5-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2H,3H2 |
Clave InChI |
ZTKLGZIKKFCINE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)Br)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


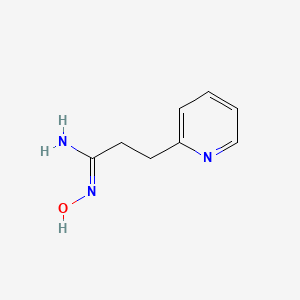
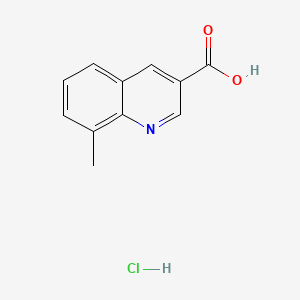
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
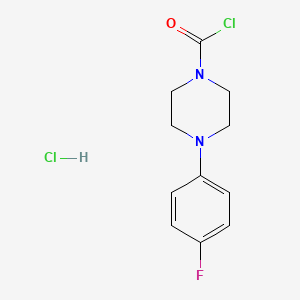
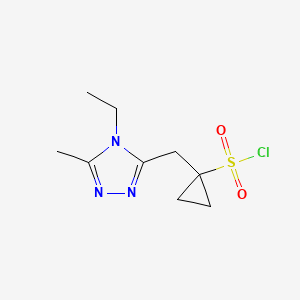
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)
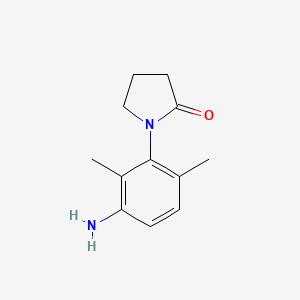
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
